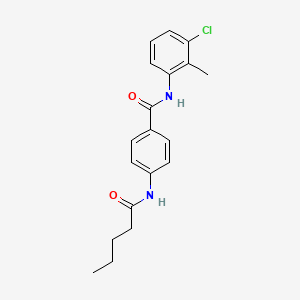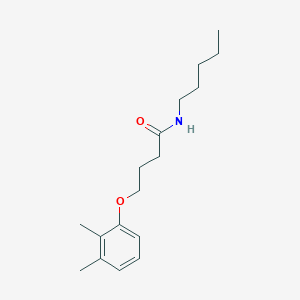
N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide, involves strategic chemical pathways to achieve the desired molecular architecture. For instance, the discovery and synthesis of MGCD0103, a molecule with a somewhat related structure, highlights the intricate design and biological evaluation process in synthesizing benzamide derivatives with specific inhibitory activities against histone deacetylase (HDAC) (Zhou et al., 2008). Such processes typically involve multiple steps, including the activation of carboxylic acids, amide bond formation, and the introduction of specific functional groups to achieve desired properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, closely related to N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide, is characterized using various analytical techniques, such as X-ray crystallography, NMR, IR, and UV-Vis spectroscopy. A study on a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provided detailed insights into its molecular structure, highlighting the importance of these techniques in elucidating the geometrical and electronic structure of such compounds (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide derivatives are influenced by their functional groups and molecular structure. Studies have shown that similar compounds undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cycloaddition, depending on their structural configuration (Tokumitsu & Hayashi, 1980). These reactions are pivotal in further modifying the compound for specific applications or improving its chemical stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Cancer Therapy
- Research Overview : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide, has shown promise as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in regulating gene expression by modifying chromatin structure. HDAC inhibitors have therapeutic potential in cancer treatment by inducing cell cycle arrest and apoptosis in cancer cells (Zhou et al., 2008).
Anticholinesterase Activity
- Research Focus : Certain benzamide derivatives demonstrate significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential for treating conditions like Alzheimer's disease. For example, specific piperidine derivatives have shown to be potent inhibitors of acetylcholinesterase, a key enzyme involved in neurotransmission (Sugimoto et al., 1990).
Drug Quality Control
- Application Area : Techniques like nonaqueous capillary electrophoresis have been developed for the quality control and separation of related substances in drugs, including N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide. This method is crucial for ensuring the purity and efficacy of pharmaceuticals (Ye et al., 2012).
Antimicrobial and Antibiofilm Properties
- Significant Discovery : Thiourea derivatives of benzamides, related to N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide, have shown potential as antimicrobial agents. They exhibit significant activity against both bacteria and fungi, particularly against strains capable of forming biofilms (Limban et al., 2011).
Serotonin Receptor Agonism
- Clinical Implications : Some benzamide derivatives are being explored for their role as serotonin 4 receptor agonists. This research is particularly relevant for gastrointestinal motility disorders, indicating potential therapeutic applications in this domain (Sonda et al., 2003).
Novel Synthesis Methods
- Innovation in Chemistry : New synthesis methods for benzamide derivatives, including those similar to N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide, have been developed. These methods involve environmentally benign catalysts and are significant for pharmaceutical manufacturing (Ighilahriz-Boubchir et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-4-8-18(23)21-15-11-9-14(10-12-15)19(24)22-17-7-5-6-16(20)13(17)2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOKEHZKDNCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)